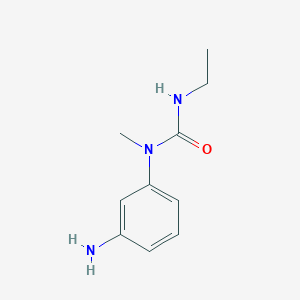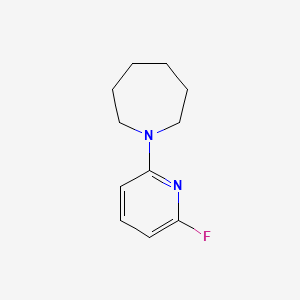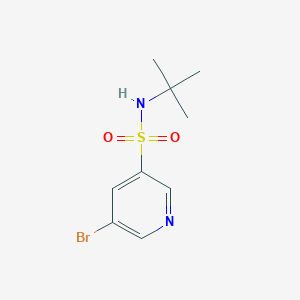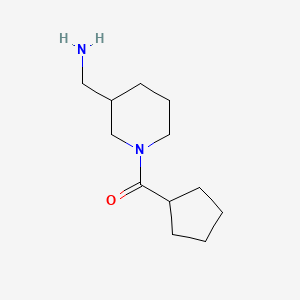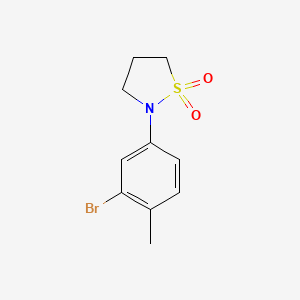
N-(3-Bromo-4-methylphenyl)-1,3-propanesultam
Vue d'ensemble
Description
“N-(3-Bromo-4-methylphenyl)acetamide” is a chemical compound with the CAS Number: 40371-61-7 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The molecular formula of “N-(3-Bromo-4-methylphenyl)acetamide” is C9H10BrNO .Physical And Chemical Properties Analysis
“N-(3-Bromo-4-methylphenyl)acetamide” is a powder at room temperature . Its melting point is between 111-114 degrees Celsius .Applications De Recherche Scientifique
Cross-Coupling Reactions
Research has demonstrated the utility of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in cross-coupling reactions. Han (2010) showed that this compound can be used in reactions with 3-bromopyridine and various sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, to synthesize secondary and tertiary sulfonamides (Han, 2010). Additionally, Steinhuebel et al. (2004) highlighted its use in palladium-catalyzed cross-coupling with aryl halides to produce N-arylated sultams, demonstrating superior yields and reaction rates compared to Cu-catalyzed reactions (Steinhuebel et al., 2004).
Drug Metabolism Studies
Zmijewski et al. (2006) utilized a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator for structural characterization, demonstrating the relevance of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in drug metabolism studies (Zmijewski et al., 2006).
Synthesis of Heterocyclic Compounds
Darwish et al. (2014) reported the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, showing the potential of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in antimicrobial agent development (Darwish et al., 2014).
Other Applications
Additional studies have demonstrated the use of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in various chemical synthesis and reaction processes, emphasizing its versatility in scientific research. These include its use in the synthesis of dibenzoylmethanes (Mutreja et al., 1980), α-arylation of sultams (René et al., 2014), and bromophenol derivative studies (Zhao et al., 2004) (Mutreja et al., 1980); (René et al., 2014); (Zhao et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-8-3-4-9(7-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCOLWWSHFHOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-4-methylphenyl)-1,3-propanesultam | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



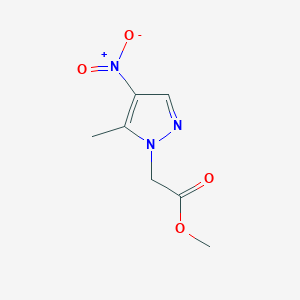
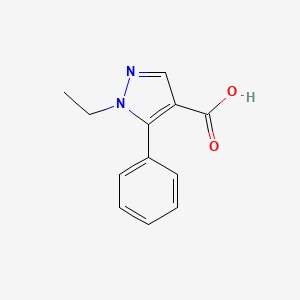
![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)
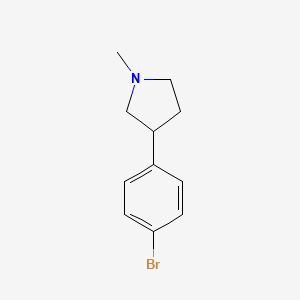
![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)


![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile](/img/structure/B1373968.png)
